molecular formula C14H26N2O2 B2998471 Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate CAS No. 2386023-55-6

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate

Cat. No.: B2998471
CAS No.: 2386023-55-6
M. Wt: 254.374
InChI Key: SWLSVBBJKXCOKE-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate is a chemical building block based on the 9-azabicyclo[3.3.1]nonane scaffold, a structure recognized in medicinal chemistry for its relevance in targeting sigma receptors . Sigma-2 receptors are of significant interest in oncology research, as they are overexpressed in a wide variety of human tumor cells and their density is markedly higher in proliferating cells compared to quiescent ones . Ligands based on the N-substituted 9-azabicyclo[3.3.1]nonane structure have been developed as highly potent and selective sigma-2 receptor ligands . Such compounds are valuable tools for investigating new therapeutic strategies, with research indicating potential applications as chemosensitizing agents that can enhance the cytotoxic effects of conventional chemotherapy drugs like doxorubicin in vitro . This carbamate-protected intermediate is intended for use by qualified researchers in the synthesis and development of novel bioactive molecules for cancer research and receptor studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14-6-4-5-11(7-14)8-15-9-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLSVBBJKXCOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCC(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. The compound's bicyclic structure, which includes a nitrogen atom, is pivotal in its chemical reactivity and interactions within biological systems.

The molecular formula of this compound is C14H26N2O2C_{14}H_{26}N_{2}O_{2}, with a molecular weight of approximately 254.37 g/mol. The synthesis typically involves the reaction of tert-butyl carbamate with 3-azabicyclo[3.3.1]nonane, often utilizing reagents like tert-butyl chloroformate and bases such as triethylamine to achieve high yields and purity levels .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that modifications in the azabicyclic structure can significantly influence the reactivity and biological activity of the compound, making it a candidate for further exploration in drug development .

1. Neuropharmacology

This compound has been studied for its potential effects on neurodegenerative diseases, particularly Alzheimer's disease (AD). Compounds with similar structures have shown promise in modulating amyloid-beta (Aβ) aggregation, which is critical in AD pathology .

2. Enzyme Inhibition

Research has demonstrated that carbamate compounds can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies on related carbamates have reported IC50 values indicating moderate inhibition of these enzymes, which are crucial for neurotransmitter regulation .

3. Toxicological Studies

While the primary focus has been on therapeutic applications, understanding the toxicological profile of this compound is essential. Studies on N-methyl carbamates indicate that they can undergo hydrolysis in biological environments, leading to potentially harmful metabolites .

Case Study 1: Neuroprotective Effects

In vitro studies have shown that certain derivatives of carbamates can reduce cell death induced by Aβ peptides in astrocyte cultures, suggesting neuroprotective properties that could be beneficial in treating neurodegenerative disorders .

Case Study 2: Enzyme Interaction

A study examining various carbamate derivatives found that modifications to the azabicyclic structure could enhance or diminish their inhibitory effects on AChE and BChE, highlighting the importance of structural optimization in drug design .

Data Summary

PropertyValue
Molecular FormulaC14H26N2O2C_{14}H_{26}N_{2}O_{2}
Molecular Weight254.37 g/mol
Purity~95%
Primary ApplicationsNeuropharmacology, Enzyme Inhibition

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Purity and Stability: The tert-butyl N-(3-azabicyclo[3.3.1]nonan-9-yl)carbamate (CAS 198210-96-7) is available at ≥97% purity, suggesting reliable synthetic reproducibility . However, data on the 1-ylmethyl variant’s stability under physiological conditions are lacking.
  • Biological Activity: No direct activity data for the target compound are provided, but related bicyclic carbamates show promise in CNS drug discovery, emphasizing the need for further studies .

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